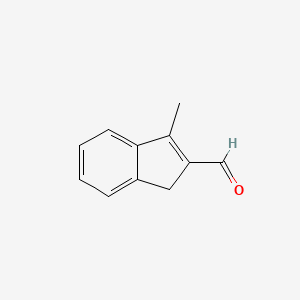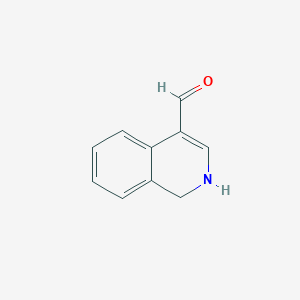
2,6-Dimethylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with two methyl groups attached at the 2nd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with acetone under acidic conditions. Another method includes the reaction of 2,6-dimethylaniline with formamide in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to enhance the efficiency of the synthesis process .
化学反応の分析
反応の種類: 2,6-ジメチルキナゾリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、キナゾリンN-オキシドを形成するように酸化できます.
還元: 還元反応は、キナゾリン誘導体を対応するジヒドロキナゾリンに変換できます。
置換: 求電子置換反応は、キナゾリン環に異なる官能基を導入できます。
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化剤、アルキル化剤。
生成される主な生成物:
酸化: キナゾリンN-オキシド。
還元: ジヒドロキナゾリン。
科学的研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌性、抗真菌性、抗癌性など、重要な生物活性を示します.
医学: キナゾリン誘導体は、癌や細菌感染症などの疾患の治療における治療薬としての可能性を探求されています。
作用機序
2,6-ジメチルキナゾリンの作用機序には、特定の分子標的や経路との相互作用が含まれます。その抗癌活性という文脈では、この化合物は、細胞増殖と生存に関与する特定の酵素や受容体を阻害することが知られています。 たとえば、キナゾリン誘導体は、細胞成長を調節するシグナル伝達経路において重要な役割を果たすチロシンキナーゼを阻害できます .
類似の化合物:
キナゾリン: 2,6-ジメチルキナゾリンの母体化合物であり、広範囲にわたる生物活性を示します。
4-クロロ-2,6-ジメチルキナゾリン: 4位に塩素原子を持つ誘導体であり、異なる反応性と生物学的特性を示します.
2,6-ジメチルキナゾリン-4(3H)-オン: 4位にカルボニル基を持つ関連化合物であり、さまざまな合成用途で使用されています.
独自性: 2,6-ジメチルキナゾリンは、その特定の置換パターンによって際立っており、独自の化学的および生物学的特性を与えています。 2位と6位にメチル基が存在することは、その反応性と生物学的標的との相互作用に影響を与え、医薬品化学における研究開発のための貴重な化合物となります .
類似化合物との比較
Quinazoline: The parent compound of 2,6-Dimethylquinazoline, known for its broad spectrum of biological activities.
4-Chloro-2,6-Dimethylquinazoline: A derivative with a chlorine atom at the 4th position, exhibiting different reactivity and biological properties.
2,6-Dimethylquinazolin-4(3H)-one: A related compound with a carbonyl group at the 4th position, used in various synthetic applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methyl groups at the 2nd and 6th positions influences its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry .
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2,6-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)6-11-8(2)12-10/h3-6H,1-2H3 |
InChIキー |
BCYFJNMFBCOSJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CN=C(N=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)





![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
